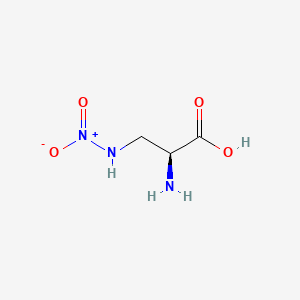

Alanine, 3-(nitroamino)-

Description

Nomenclature and Structural Context as a Non-Canonical Amino Acid

Alanine (B10760859), 3-(nitroamino)- is classified as a non-canonical amino acid. Unlike the 20 common proteinogenic α-amino acids that are directly encoded by the genetic code to build proteins, this compound possesses a distinct modification. nih.govlibretexts.org Its core structure is based on alanine, the simplest chiral amino acid after glycine. wikipedia.org However, it is more precisely described as a derivative of 2,3-diaminopropionic acid.

The structure features an α-amino group and a carboxyl group attached to the central carbon, which is characteristic of all α-amino acids. hmdb.ca The key modification is the presence of a nitroamino group (-NH-NO₂) attached to the β-carbon of the alanine framework. This functional group distinguishes it from the canonical amino acid L-alanine, whose side chain is a simple methyl group. wikipedia.orgbiologyonline.com

The compound's formal nomenclature reflects this structure. Its IUPAC name is 2-amino-3-(nitroamino)propanoic acid. hmdb.canih.gov It is also known by several synonyms, including (3-Nitroamino)alanine and 2-amino-3-nitramidopropanoic acid. nih.gov This specific structure places it outside the standard set of amino acids used in protein biosynthesis.

Table 1: Chemical Identifiers for Alanine, 3-(nitroamino)-

| Identifier | Value |

|---|---|

| IUPAC Name | 2-amino-3-(nitramido)propanoic acid nih.gov |

| Molecular Formula | C₃H₇N₃O₄ nih.gov |

| Molecular Weight | 149.11 g/mol nih.gov |

| CAS Number | 58130-89-5 nih.gov |

| ChEBI ID | CHEBI:168916 nih.gov |

| PubChem CID | 55288987 nih.gov |

| HMDB ID | HMDB0029398 hmdb.ca |

Overview of Chemical and Biological Research Relevance

The research relevance of Alanine, 3-(nitroamino)- spans both chemical synthesis and natural product chemistry. Its unique structure makes it a target for synthetic chemists and a subject of study for its biological origins and potential applications.

Biological Research Relevance: Biologically, Alanine, 3-(nitroamino)- is noteworthy for its natural occurrence. It has been identified as a metabolite isolated from the mushroom Agaricus silvaticus. scispace.comlookchem.com The Human Metabolome Database also lists it as being found in mushrooms. hmdb.ca The existence of this non-canonical amino acid in a natural source stimulates interest in its biosynthetic pathway and physiological role within the organism.

Furthermore, studies have characterized its chemical properties in aqueous solutions. Titration experiments revealed two dissociation steps with pKa values of 5.0 and 9.8, with the first dissociation attributed primarily to the deprotonation of the nitroamino group. scispace.com Non-canonical amino acids, in general, are valuable tools in biochemical research for probing enzyme mechanisms, enhancing peptide stability, and engineering proteins with novel functions. nih.govfrontiersin.org

Table 2: Summary of Research Findings on Alanine, 3-(nitroamino)-

| Research Area | Finding |

|---|---|

| Natural Occurrence | Identified as a metabolite in the mushroom Agaricus silvaticus. scispace.comlookchem.com |

| Chemical Synthesis | Prepared via the reaction of methyl N-nitrocarbamate with ethyl 2-aziridinecarboxylate. scispace.com |

| Chemical Synthesis | Synthesized in one step using the Easton three-component coupling method. sci-hub.se |

| Chemical Properties | Exhibits two pKa values (5.0 and 9.8) in aqueous solution, with the first corresponding to the nitroamino group. scispace.com |

| Potential Application | Investigated as a stable precursor for the synthesis of α,β-dehydroaspartate. sci-hub.se |

Structure

3D Structure

Properties

CAS No. |

58130-89-5 |

|---|---|

Molecular Formula |

C3H7N3O4 |

Molecular Weight |

149.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-nitramidopropanoic acid |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-5-6(9)10/h2,5H,1,4H2,(H,7,8)/t2-/m0/s1 |

InChI Key |

QMXHUFVYJLFLRY-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N[N+](=O)[O-] |

Canonical SMILES |

C(C(C(=O)O)N)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Alanine, 3 Nitroamino

Chemical Synthesis Routes for Alanine (B10760859), 3-(nitroamino)-

The synthesis of Alanine, 3-(nitroamino)- can be achieved through several distinct chemical strategies, including the direct nitration of alanine precursors, the convergence of multiple components in a single reaction, or by chemical modification of alternative starting materials.

Nitration Strategies of Alanine and Derivatives

Direct nitration of the amino group in alanine derivatives is a primary route to Alanine, 3-(nitroamino)-. To achieve selective nitration and avoid unwanted side reactions, the amino acid is often protected or converted into a more stable intermediate. One approach involves the synthesis starting from a protected brominated alanine derivative, which is then reacted with a nitronate source like methyl nitronate, followed by acid deprotection to yield the final product. caltech.eduresearchgate.net

Alternative nitration protocols have been explored for similar structures like amino alcohols, which can be adapted for amino acid synthesis. These methods often involve the use of powerful nitrating agents. A comparison of different nitrating systems for carbamate-protected amines reveals varying efficiencies and safety profiles. mdpi.com

Table 1: Comparison of Nitration Methods for Carbamate Intermediates mdpi.com

| Method | Nitrating Agent(s) | Typical Conditions | Notes |

| Method A | Fuming Nitric Acid | Low temperature, followed by evaporation | Effective, but evaporation of fuming nitric acid is hazardous and not easily scalable. |

| Method B | Acetic Anhydride & Nitric Acid (AcO-NO₂) | Low temperature | An effective and known alternative to using fuming nitric acid directly. |

| Method C | Copper Nitrate (B79036) & Acetic Anhydride | Mild conditions | A reliable and safer alternative, particularly when an excess of the nitrating source can be tolerated. |

One investigated route began with the photobromination of a protected alanine precursor, followed by reaction with methyl nitronate and subsequent deprotection to produce nitroalanine (Noa). caltech.edu The free amine was then successfully protected with a 6-Nitroveratryloxycarbonyl (NVOC) group. caltech.edu

Multi-Component Coupling Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like β-nitro-α-amino acids by combining three or more starting materials in a single step. nih.govfrontiersin.org A notable example is the three-component coupling of an amine, a nitroalkane (such as nitromethane), and glyoxylate (B1226380) in an aqueous base, which can produce various β-nitro-α-amino acids. researchgate.net

Another powerful MCR is the aza-Henry (or nitro-Mannich) reaction, which provides an experimentally straightforward method for the stereoselective synthesis of a variety of β-nitro-α-amino carboxylic acids. These reactions are valuable for creating molecular complexity efficiently. rsc.orgrug.nl

Syntheses from Alternative Precursors (e.g., 2-chloro-3-nitropropionic acid, 2,3-diaminopropionic acid)

Alanine, 3-(nitroamino)- can also be synthesized by modifying precursors that already contain a significant portion of the target structure.

From 2,3-diaminopropionic acid (Dap): One proposed synthetic route involves the selective modification of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid formed biosynthetically from serine. caltech.eduwikipedia.org This approach would require the specific oxidation or nitration of the primary amine at the β-position (the side-chain amine) while the α-amino group is protected. caltech.edu This strategy is often considered when other synthetic routes prove challenging, for example, due to the instability of the final product under certain reaction conditions. caltech.edu The synthesis of L-Dap itself is a critical step and can be accomplished from precursors like O-phospho-L-serine and L-glutamate via enzymatic processes or through chemical synthesis from protected serine derivatives. nih.govmdpi.com

From Aziridine (B145994) Derivatives: A distinct method involves the ring-opening of an activated aziridine ring. For instance, racemic-β-nitroaminoalanine has been prepared in good yield by reacting an ethyl aziridine-2-carboxylate (B8329488) derivative with methyl N-nitrocarbamate. lookchem.comscispace.com In this reaction, the alkyl N-nitrocarbamate anion acts as a nucleophile, attacking the β-carbon of the aziridinium (B1262131) salt intermediate, which leads to the formation of the desired β-nitroamino structure. scispace.com

Stereochemical Control in Synthesis

Controlling the stereochemistry of the α-carbon is crucial for many applications of amino acids. Several strategies can be employed to synthesize specific enantiomers of Alanine, 3-(nitroamino)-.

One of the most effective methods is to begin with a chiral starting material. For example, a synthetic strategy for preparing orthogonally protected methyl esters of L-2,3-diaminopropanoic acid (L-Dap) starts from the commercially available Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com By using a starting material with a defined stereocenter, the chirality is carried through the synthetic sequence, ultimately yielding a stereochemically pure product.

Stereoselective reactions also offer a powerful tool for controlling chirality. The aza-Henry reaction, a type of multi-component coupling, can be rendered stereoselective through the use of chiral catalysts, enabling the synthesis of specific β-nitro-α-amino carboxylic acid enantiomers. Furthermore, enzymatic methods, such as those employing omega-amino acid transaminases, are known to provide high stereoselectivity in the synthesis of other chiral amines and represent a potential strategy for producing enantiomerically pure Alanine, 3-(nitroamino)-. google.com

Derivatization for Peptide Synthesis and Other Applications

For Alanine, 3-(nitroamino)- to be used in applications such as peptide synthesis, its reactive amino and carboxyl groups must be appropriately derivatized with protecting groups. nih.govresearchgate.net

Incorporation into Peptides

The incorporation of non-canonical amino acids into peptides can enhance their properties. nih.gov To incorporate Alanine, 3-(nitroamino)- into a peptide chain using solid-phase peptide synthesis (SPPS), its α-amino group is typically protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group. peptide.com

However, a significant challenge arises from the instability of the β-nitroamino functionality. The nitro group is susceptible to elimination under basic conditions, which can occur during the Fmoc-deprotection step (using piperidine) or during base-mediated coupling procedures in SPPS. caltech.eduresearchgate.net This instability has been documented in research where attempts to incorporate β-nitroalanine into a tripeptide using standard solid-phase methods failed, even though other β-nitro amino acids with different side chains were successfully incorporated under the same conditions. researchgate.net

This reactivity has led to an alternative application where β-nitro amino acids are used as latent α,β-dehydro-α-amino acid residues. caltech.edu In this approach, the β-nitro amino acid is incorporated into the peptide, and the nitro group is intentionally eliminated in a subsequent step by treatment with a base to form a dehydro-amino acid residue within the peptide. caltech.eduresearchgate.net

Table 2: Protecting Group Compatibility in Peptide Synthesis of β-Nitroalanine

| Protecting Group Scheme | Deprotection/Cleavage Conditions | Compatibility with β-Nitroalanine | Rationale |

| Boc/Bzl | Strong acid (e.g., HF, TFMSA) for final cleavage. peptide.com | Potentially Compatible | The acidic conditions for Boc deprotection and cleavage are less likely to cause the elimination of the nitro group. |

| Fmoc/tBu | Piperidine (B6355638) (base) for N-terminal deprotection; TFA for side-chain and resin cleavage. peptide.com | Incompatible | The repeated use of basic piperidine for Fmoc removal can lead to the elimination of the nitro group, preventing successful peptide elongation. caltech.eduresearchgate.net |

Conversion to α,β-Dehydroamino Acid Residues

The conversion of β-nitro amino acids into α,β-dehydroamino acid residues is a known strategy in peptide chemistry. caltech.edu This transformation is typically achieved through a base-catalyzed β-elimination reaction, which removes the nitro group and forms a double bond. caltech.eduijarbs.com This method is considered a viable route because β-nitro amino acids can be incorporated into peptide chains, and the subsequent elimination provides a way to introduce dehydroamino acid residues. caltech.eduresearchgate.net

However, the application of this methodology to Alanine, 3-(nitroamino)- has proven to be problematic. Research indicates that the elimination of nitrous acid from β-nitroalanine derivatives is more facile compared to other β-nitro amino acids with more substitution at the β-carbon. researchgate.net This high reactivity can lead to the decomposition of the resulting dehydroalanine (B155165) derivative, complicating its isolation and use in further synthetic steps. researchgate.net

In the context of solid-phase peptide synthesis, attempts to use N-t-Boc-β-nitroalanine to produce peptides containing dehydroalanine residues have been unsuccessful. arkat-usa.orgresearchgate.net When the resin-bound peptide containing the nitroalanine residue was treated with the necessary reagents, neither the desired dehydroalanine-containing peptide nor the original nitroalanine-containing peptide could be isolated. researchgate.net This failure is attributed to the instability of the dehydroalanine derivative formed under the reaction conditions. researchgate.net

The table below summarizes the attempted conversion and its outcome.

| Starting Material/Residue | Intended Product | Method | Outcome | Reference |

|---|---|---|---|---|

| N-t-Boc-β-nitroalanine in solid-phase peptide synthesis | Dehydroalanine-containing tripeptide | Standard solid-phase peptide synthesis followed by cleavage | Failed; neither the target peptide nor the nitroalanine-containing precursor was obtained. | arkat-usa.orgresearchgate.net |

| N-Benzoyl-β-nitroalanine methyl ester | N-Benzoyl-α,β-dehydroalanine methyl ester | Base-catalyzed elimination | The corresponding dehydroamino acid derivative was afforded. Specific conditions and yield for this specific conversion are not detailed in the source. | publish.csiro.au |

Biosynthetic Pathways and in Vivo Formation of Alanine, 3 Nitroamino

Formation through Reactive Nitrogen Species (RNS) Interactions with Proteins

Reactive nitrogen species are a family of molecules derived from nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). wikipedia.org Under conditions of inflammation or oxidative stress, the production of these molecules increases significantly. Key RNS involved in protein modification include peroxynitrite (ONOO⁻), nitrogen dioxide (•NO₂), and dinitrogen trioxide (N₂O₃). wikipedia.orgraybiotech.com

The formation of Alanine (B10760859), 3-(nitroamino)- in vivo is understood to occur when these highly reactive species interact with certain amino acid residues within proteins. ontosight.ai While the most studied form of protein nitration involves the addition of a nitro group (-NO₂) to the aromatic ring of tyrosine to form 3-nitrotyrosine, N-nitration (the addition of a nitro group to a nitrogen atom) can also occur. raybiotech.commdpi.comroyalsocietypublishing.org The "nitroamino" functional group in Alanine, 3-(nitroamino)- indicates an N-nitration event. This modification can alter a protein's structure, stability, and function. ontosight.ai

The primary pathway for the generation of many RNS begins with the reaction of nitric oxide and superoxide to form peroxynitrite, a potent oxidizing and nitrating agent. wikipedia.orgnih.gov Peroxynitrite and its derivatives can then react with various amino acid residues. raybiotech.comnih.gov

Mechanisms of Post-Translational Modification Involving Nitration

Post-translational modifications (PTMs) are crucial for regulating protein function and cellular signaling. mdpi.com Nitration of amino acids is a type of PTM that occurs under conditions of nitrosative stress. raybiotech.com While tyrosine is a primary target for nitration, other amino acids like tryptophan can also be modified. raybiotech.comnih.gov

The specific mechanism for the formation of Alanine, 3-(nitroamino)- likely involves the N-nitration of a precursor amino acid residue. Although not as extensively studied as C-nitration of tyrosine, N-nitration can occur on the side-chain nitrogens of amino acids such as lysine, arginine, or histidine, or potentially on the N-terminus of a protein. The formation of Alanine, 3-(nitroamino)- suggests a complex series of reactions, potentially involving the modification of an existing amino acid side chain. The presence of this compound can serve as a biomarker for protein damage induced by RNS. ontosight.ai

Table 1: Key Reactive Nitrogen Species and Their Role in Protein Modification

| Reactive Species | Formula | Formation | Role in Protein Modification |

|---|---|---|---|

| Nitric Oxide | •NO | Produced by nitric oxide synthases (NOS). wikipedia.org | Precursor to other RNS; can mediate S-nitrosylation. nih.gov |

| Superoxide | O₂•⁻ | Byproduct of aerobic metabolism and NADPH oxidase. wikipedia.org | Reacts with •NO to form peroxynitrite. wikipedia.org |

| Peroxynitrite | ONOO⁻ | Reaction of •NO and O₂•⁻. wikipedia.orgnih.gov | Potent nitrating and oxidizing agent; nitrates tyrosine and other residues. raybiotech.comnih.gov |

| Nitrogen Dioxide | •NO₂ | Formed from peroxynitrous acid or peroxidase-mediated oxidation of nitrite. wikipedia.orgmdpi.com | A reactive radical that can nitrate (B79036) aromatic amino acids. mdpi.com |

| Dinitrogen Trioxide | N₂O₃ | Formed from the reaction of •NO and •NO₂. wikipedia.orgfrontiersin.org | Involved in nitrosative reactions. frontiersin.org |

Methodologies for Detection and Quantification in Biological Matrices

The detection and quantification of nitrated amino acids like Alanine, 3-(nitroamino)- in biological samples such as tissues and fluids are challenging due to their low abundance and the potential for artificial formation during sample preparation. cornell.edunih.govacs.org A variety of analytical techniques have been developed, primarily focusing on the more common 3-nitrotyrosine, but the principles are applicable to other nitrated species.

Key methodologies include:

High-Performance Liquid Chromatography (HPLC): HPLC-based methods are widely used to separate and quantify amino acids. nih.gov Detection can be achieved using various detectors:

Electrochemical Detection (ECD): Offers high sensitivity for detecting electroactive compounds like nitrated amino acids. mdpi.com

UV-Visible/Diode Array Detection (DAD): Nitrated aromatic amino acids have characteristic UV absorption spectra that can be used for detection. nih.govipp.pt

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying post-translational modifications. nih.govchromatographyonline.com

Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and sensitivity. acs.orgipp.pt It allows for the precise identification of the modified amino acid and its location within a peptide sequence. The use of stable isotope-labeled internal standards is crucial for accurate quantification and to account for variability during sample processing. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): Another MS-based technique used for the analysis of nitrated compounds. ipp.pt

Sample Preparation Considerations:

Proper sample preparation is critical to prevent the artificial formation of nitrated amino acids. nih.govacs.org Key steps include:

Enrichment: Due to the low levels of PTMs, enrichment of modified peptides or proteins is often necessary before MS analysis. cornell.edu

Proteolysis: Proteins are digested into smaller peptides using enzymes like trypsin to make them amenable to MS analysis. chromatographyonline.com

Artifact Prevention: Care must be taken to avoid conditions (e.g., low pH, high temperature, presence of nitrite) that can cause artificial nitration during sample handling and analysis. nih.govacs.org

Table 2: Comparison of Analytical Methods for Nitrated Amino Acid Detection

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-ECD | Separation by HPLC followed by detection of electrochemical properties. | High sensitivity. mdpi.com | Can be susceptible to interfering compounds. |

| HPLC-UV/DAD | Separation by HPLC followed by detection based on UV light absorption. | Relatively simple and robust. | Lower sensitivity compared to MS and ECD. mdpi.com |

| LC-MS/MS | Separation by LC followed by mass-based detection and fragmentation for structural information. | High specificity and sensitivity; provides structural information. acs.orgipp.pt | Requires sophisticated instrumentation; potential for ion suppression. |

| Immunological Methods (e.g., Western Blot) | Uses antibodies specific to the modified amino acid (e.g., anti-3-nitrotyrosine). | High sensitivity. nih.gov | Potential for antibody cross-reactivity and issues with specificity and reproducibility. nih.gov |

Mechanistic Biological Investigations of Alanine, 3 Nitroamino

Elucidation of Effects on Protein Structure and Function

The integration or post-translational formation of Alanine (B10760859), 3-(nitroamino)- within a polypeptide chain can profoundly affect the protein's architecture and, consequently, its biological activity.

The primary structure of a protein is the specific sequence of its amino acids, which dictates its folding into complex three-dimensional shapes. savemyexams.com The stability of this final conformation is maintained by a network of interactions between amino acid side chains, including hydrogen bonds, ionic bonds, and hydrophobic interactions. savemyexams.com

The formation of 3-(nitroamino)-alanine represents a significant post-translational modification that can disrupt this delicate balance. ontosight.ai The nitro group is strongly electron-withdrawing, which alters the polarity and reactivity of the alanine side chain. ontosight.ai When this modified amino acid appears in a protein, it can interfere with the established non-covalent bonds that stabilize the protein's tertiary structure. This disruption can lead to conformational changes, protein misfolding, and a general decrease in protein stability, potentially marking the protein for degradation. ontosight.ai The presence of such non-canonical amino acids can compromise the structural integrity essential for normal biological function. ontosight.aichapman.edu

Enzymes rely on a precise three-dimensional structure to form an active site that binds specific substrates and catalyzes reactions. Any alteration to this structure can impair or abolish its function. If 3-(nitroamino)-alanine is formed within or near an enzyme's active site, the change in side-chain chemistry can prevent the substrate from binding correctly, thereby inhibiting the enzyme.

Table 1: Potential Effects of 3-(nitroamino)-alanine on Protein Function

| Mechanism | Effect | Consequence |

|---|---|---|

| Post-Translational Modification | Introduction of an electron-withdrawing nitro group into the alanine side chain. ontosight.ai | Alters local polarity and bonding capability. |

| Disruption of Tertiary Structure | Interferes with hydrogen bonds, ionic bonds, and hydrophobic interactions that stabilize protein folding. savemyexams.com | Leads to altered protein conformation and reduced stability. ontosight.ai |

| Active Site Interference | Changes the shape and chemical nature of an enzyme's active site. | Reduces or inhibits the enzyme's catalytic activity. |

| Allosteric Site Disruption | Modifies the conformation of allosteric regulatory sites. | Dysregulates enzyme function by preventing proper activation or inhibition. |

Alterations in Protein Conformation and Stability

Role in Cellular Oxidative Stress Responses

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.commdpi.com The very formation of 3-(nitroamino)-alanine from the action of RNS on proteins is considered a biomarker of oxidative and nitrative damage. ontosight.ai Its presence has been noted in various pathological conditions associated with inflammation and oxidative stress. ontosight.ai

While it serves as a marker, evidence from analogous compounds suggests that modified amino acids can also be active contributors to the stress cycle. For instance, the non-protein amino acid BMAA has been shown to induce oxidative stress by inhibiting the cystine/glutamate antiporter system. nih.gov This inhibition depletes the cell of cystine, a precursor to the major antioxidant glutathione, thereby weakening cellular defenses and enhancing oxidative stress. nih.gov This provides a potential mechanism by which 3-(nitroamino)-alanine could actively perpetuate oxidative stress rather than simply being a byproduct of it.

Perturbations in Metabolic Pathways and Amino Acid Cycling

Alanine is a central molecule in metabolism, crucial for linking protein breakdown with energy production and nitrogen balance. creative-proteomics.com A key pathway is the glucose-alanine cycle, which transports nitrogen from muscles to the liver. creative-proteomics.com In this cycle, the enzyme alanine aminotransferase (ALT) converts alanine into pyruvate, a substrate for gluconeogenesis, and glutamate, which enters the urea (B33335) cycle. creative-proteomics.comnih.gov

As a structural analogue, 3-(nitroamino)-alanine has the potential to perturb these pathways. It could act as a competitive inhibitor of enzymes like ALT or interfere with the specific transport proteins that move alanine across cell membranes. creative-proteomics.comnih.gov In the brain, alanine participates in the glutamate/glutamine cycle, a critical process for neurotransmitter recycling, and is transported by specific carriers such as LAT2 in astrocytes. nih.gov The inhibition of these transporters by an alanine analogue could disrupt this vital neurological function. nih.gov The presence of 3-(nitroamino)-alanine, which is found in both the cytoplasm and extracellular space, could therefore interfere with energy homeostasis, nitrogen metabolism, and neurotransmitter cycling by disrupting the function of both enzymes and transporters. nih.govhmdb.calibretexts.org

Functional Analogues and Enzyme Inhibitor Studies

The study of structural analogues of amino acids is a well-established field for developing enzyme inhibitors and biochemical tools. nih.govmdpi.com For example, several alanine analogues, including the antibiotic cycloserine, are known to inhibit alanine racemase, an enzyme essential for the synthesis of bacterial cell walls. nih.gov Such substrate analogues, however, can sometimes lack specificity and inhibit other related enzymes, leading to toxicity. nih.gov

Other research has demonstrated that analogues of beta-alanine (B559535) can act as effective and specific inhibitors. nih.gov For instance, 3-aminopropanesulfonic acid is a competitive inhibitor of carnosine synthetase, an enzyme involved in the synthesis of the dipeptide carnosine. nih.gov These studies highlight the principle that molecules with structural similarity to a native substrate can act as potent enzyme inhibitors. While specific studies identifying Alanine, 3-(nitroamino)- as an enzyme inhibitor are limited, its structural similarity to alanine makes it a plausible candidate for interaction with alanine-dependent enzymes. The extensive research on other alanine analogues provides a strong foundation for investigating its potential inhibitory activities. nih.govnih.govresearchgate.net

Table 2: Examples of Alanine Analogues and Their Studied Enzymatic Interactions

| Analogue | Target Enzyme | Type of Interaction | Reference |

|---|---|---|---|

| Cycloserine | Alanine Racemase | Inhibition (Suicide Substrate) | nih.gov |

| β-Chloroalanine | Alanine Racemase | Inhibition | nih.gov |

| 3-Aminopropanesulfonic Acid | Carnosine Synthetase | Competitive Inhibition | nih.gov |

| β-N-methylamino-L-alanine (BMAA) | Alanyl-tRNA Synthetase (AlaRS) | Substrate | chapman.edu |

| 3-Fluoroalanine | Various | Functional Analogue for Research | mdpi.com |

Table of Compounds Mentioned

Advanced Structural Elucidation and Spectroscopic Characterization of Alanine, 3 Nitroamino

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared, Raman Spectroscopy, Vibrational Circular Dichroism)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying functional groups and providing a molecular "fingerprint". renishaw.comhoriba.com These methods detect vibrations of chemical bonds, such as stretching and bending, which occur at characteristic frequencies. horiba.com For Alanine (B10760859), 3-(nitroamino)-, key functional groups expected to show distinct vibrational modes include the amino group (NH₂), the carboxylic acid group (COOH), and the nitroamino group (-NHNO₂).

Vibrational Circular Dichroism (VCD) is a specialized technique that provides information on the absolute configuration of chiral molecules in solution. nih.govanr.fr As a chiral amino acid derivative, Alanine, 3-(nitroamino)- is a candidate for VCD analysis to study its stereochemistry. nih.gov VCD is particularly sensitive to the conformation of molecules and their interactions in the solid state or in solution. anr.frchemrxiv.org Despite its potential, specific VCD studies focused on Alanine, 3-(nitroamino)- have not been identified in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While ¹H NMR data for the final, unprotected Alanine, 3-(nitroamino)- is not detailed in available literature, significant ¹³C NMR studies have been crucial for its structural confirmation. scispace.com

Research has successfully used ¹³C NMR to distinguish β-nitroaminoalanine (Structure 6 in the study) from its isomer, 2-amino-3-nitroaminopropanoic acid (Structure 7 ). scispace.com The chemical shifts are highly dependent on the pH of the solution, which aids in structural assignment. The study noted that upon titrating from pD 3.8 to 5.7, the β-carbon signal shifted downfield by 5.3 ppm, consistent with the deprotonation of the β-nitroamino group. A further increase to pD 12.8 caused another downfield shift for the β-carbon and the carboxyl carbon, in line with the deprotonation of the α-ammonium group. scispace.com

The observed chemical shifts for β-nitroaminoalanine in D₂O showed good agreement with calculated values, solidifying the structural assignment. scispace.com

| Compound/State | Carbon Atom | Calculated δ (ppm) | Observed δ (ppm) |

|---|---|---|---|

| β-Nitroaminoalanine (pD 3.9) | C=O | 172.9 | 173.1 |

| α-CH | 51.6 | 51.5 | |

| β-CH₂ | 45.7 | 45.9 | |

| β-Nitroaminoalanine (pD 12.5) | C=O | 179.3 | 179.8 |

| α-CH | 52.5 | 52.1 | |

| β-CH₂ | 51.5 | 51.4 | |

| 2-Amino-3-nitroaminopropanoic acid (Isomer, pD 3.9) | C=O | 172.9 | N/A |

| α-CH | 57.3 | ||

| β-CH₂ | 40.0 |

Data sourced from a 1983 study on the synthesis of β-aminoalkylnitroamines. scispace.com Calculations were based on known shift parameters for amino acids and tentative parameters from propylnitroamine. scispace.com

Mass Spectrometric Approaches for Structural Confirmation and Quantification

Mass spectrometry (MS) is essential for determining the molecular weight and formula of a compound. bruker.com For Alanine, 3-(nitroamino)-, the molecular formula is C₃H₇N₃O₄, with a molecular weight of 149.11 g/mol and a monoisotopic mass of 149.04365571 Da. nih.gov This high-resolution mass data is critical for unambiguously identifying the compound in complex mixtures. thermofisher.comnih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected ion. nih.gov Common fragmentation pathways for protonated amino acids include the sequential loss of water (H₂O) and carbon monoxide (CO), as well as the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net For standard alanine, a principal fragment ion is [M+H - H₂O - CO]⁺. nih.gov Although these general fragmentation patterns are well-documented for common amino acids, specific experimental fragmentation data for Alanine, 3-(nitroamino)- is not detailed in the surveyed scientific literature. Such a study would be necessary to elucidate the specific fragmentation pathways influenced by the β-nitroamino group.

X-ray Diffraction Studies of Alanine, 3-(nitroamino)- and Its Complexes

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing. glycoforum.gr.jp The success of this technique relies on the ability to grow high-quality single crystals. glycoforum.gr.jp

Despite its importance for complete structural elucidation, there are no published X-ray diffraction studies for Alanine, 3-(nitroamino)- or any of its complexes in the reviewed literature. Consequently, details of its solid-state conformation, intramolecular and intermolecular hydrogen bonding, and crystal lattice structure remain undetermined.

Computational and Theoretical Chemistry of Alanine, 3 Nitroamino

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which governs its stability, properties, and chemical behavior. Methods like Density Functional Theory (DFT) are particularly well-suited for studying molecules of this size, offering a balance between accuracy and computational cost. dtic.mil Such studies on Alanine (B10760859), 3-(nitroamino)- would reveal critical details about its electron distribution, bonding, and reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other chemical species. unesp.br

For Alanine, 3-(nitroamino)-, the HOMO is expected to be located primarily on the amino acid moiety, specifically the lone pair of the amino group, while the LUMO is anticipated to be centered on the strongly electron-withdrawing nitroamino group. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Analysis of the FMOs would help predict its behavior in various reactions:

Nucleophilic Attack: The location of the LUMO on the nitro group suggests this as the likely site for attack by nucleophiles.

Electrophilic Attack: The HOMO's position on the amino group indicates its susceptibility to electrophiles.

Pericyclic Reactions: FMO theory could predict the feasibility and stereochemical outcome of any potential pericyclic reactions involving the molecule. wikipedia.org

While specific calculations for Alanine, 3-(nitroamino)- are not available, a study on nitrobenzene (B124822) provides an analogy. The interaction of the nitro group with the benzene (B151609) ring significantly lowers the LUMO energy, making it susceptible to reduction. researchgate.net A similar effect is expected in Alanine, 3-(nitroamino)-, where the nitro group profoundly influences the molecule's electronic landscape.

Illustrative Frontier Molecular Orbital Data for a Related Compound (Nitromethane)

| Orbital | Energy (Hartree) - B3LYP/6-31G | Primary Atomic Contribution |

| LUMO+1 | 0.125 | C, H (antibonding) |

| LUMO | 0.057 | N, O (π antibonding) |

| HOMO | -0.432 | O (lone pair) |

| HOMO-1 | -0.515 | C, H, N (σ bonding) |

| Note: This table is for illustrative purposes using a simpler nitroalkane. The absolute energy values and orbital compositions for Alanine, 3-(nitroamino)- would differ. |

Reaction Energetics and Transition State Characterization

Quantum mechanical methods are essential for mapping out the energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs its rate. acs.org

For Alanine, 3-(nitroamino)-, key reactions to study would include its decomposition, protonation/deprotonation, and peptide bond formation. DFT calculations could be used to:

Determine Reaction Mechanisms: By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Characterize Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, theoretical studies on the decomposition of simple nitramines often identify N-NO2 bond cleavage as a key initial step, and calculations can provide the energy barrier for this process. dtic.mil A DFT study on the decomposition of nitroamine (NH2NO2) on a magnesium surface, for instance, calculated that the energy barriers for N-O bond dissociation are very low (11.6–36.5 kJ/mol), indicating a facile decomposition process initiated by the surface. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several rotatable single bonds, Alanine, 3-(nitroamino)- can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional structures (lowest energy conformers) and the energy barriers for converting between them. This is achieved by systematically rotating the bonds and calculating the potential energy at each step, creating a potential energy surface (PES).

For this molecule, key dihedral angles for study would be:

The Cα-Cβ bond of the alanine backbone.

The Cβ-N bond connecting to the nitroamino group.

The N-N bond of the nitroamino group.

Understanding the preferred conformations is critical, as the molecule's shape influences its physical properties and how it interacts with other molecules, such as biological receptors or crystal lattice neighbors. Computational studies on other alanine derivatives have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov For Alanine, 3-(nitroamino)-, potential intramolecular hydrogen bonds between the carboxylic acid, amino group, and nitroamino group would be a key focus of such a study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods describe the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like water solvent). acs.org

For Alanine, 3-(nitroamino)-, an MD simulation would provide insights into:

Conformational Dynamics: How the molecule transitions between different conformational states in solution. olemiss.edu

Solvation Structure: How water molecules arrange themselves around the zwitterionic amino acid, particularly around the charged carboxylate and ammonium (B1175870) groups, and the polar nitroamino group. rsc.orgmdpi.com

Hydrogen Bonding: The formation and breaking of intra- and intermolecular hydrogen bonds over time.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For Alanine, 3-(nitroamino)-, the following spectra could be calculated:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can help assign the peaks in experimental IR and Raman spectra. Key vibrational modes would include the symmetric and asymmetric stretches of the NO2 group, the N-H stretches of the amino group, and the C=O stretch of the carboxylic acid. Theoretical studies on related nitro compounds have been used successfully to assign complex vibrational spectra. rsc.orgnih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁴N) and coupling constants. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them a powerful tool for structural elucidation.

Illustrative Calculated Vibrational Frequencies for a Related System (2-Nitroaniline)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) asym | 3510 | 3515 | Asymmetric NH₂ stretch |

| ν(N-H) sym | 3401 | 3400 | Symmetric NH₂ stretch |

| ν(N-O) asym | 1505 | 1510 | Asymmetric NO₂ stretch |

| ν(N-O) sym | 1340 | 1345 | Symmetric NO₂ stretch |

| Data adapted from a DFT study on 2-nitroaniline. nih.gov This table illustrates the typical accuracy of such predictions. |

Advanced Theoretical Models for Nitro Group Stability and Decomposition

The stability of the nitroamino group is a defining feature of this molecule, particularly concerning its potential use as an energetic material or its metabolic fate. Advanced theoretical models are used to investigate the mechanisms and kinetics of its decomposition.

The primary decomposition pathway for many nitramines is the homolytic cleavage of the N-NO2 bond to form two radical species. dtic.milacs.org The bond dissociation energy (BDE) for this cleavage is a critical parameter that can be calculated using high-level QM methods. A lower BDE indicates lower thermal stability. science.gov

Computational studies on the decomposition of simple nitramines have shown that the process can be complex. For example, DFT calculations revealed that the decomposition of nitroamine on an aluminum surface involves the cleavage of both N-O and N-N bonds, with the surface playing a catalytic role. acs.org For Alanine, 3-(nitroamino)-, theoretical studies would aim to calculate the N-NO2 BDE and explore competing decomposition pathways, such as those initiated by the loss of CO2 from the carboxylic acid group or intramolecular proton transfer events. These studies are crucial for assessing the compound's stability and potential hazards. nih.gov

Molecular Interactions of Alanine, 3 Nitroamino with Biomolecules

Binding Interactions with Proteins and Enzymes

The presence of the nitroamino group, along with the inherent amino and carboxyl groups, allows Alanine (B10760859), 3-(nitroamino)- to participate in a variety of interactions with proteins and enzymes. These interactions can range from mimicking natural substrates to engaging in various non-covalent bonds within binding pockets.

Substrate Mimicry and Active Site Interactions

A key aspect of the biological activity of Alanine, 3-(nitroamino)- and its analogs is their ability to act as mimics of natural amino acid substrates, thereby interacting with the active sites of enzymes. The nitro group is strongly electron-withdrawing, which significantly alters the electronic properties compared to a standard alkyl side chain.

One notable example is the interaction of a related compound, alanine-3-nitronate, with enzymes in the AMP biosynthesis pathway. Alanine-3-nitronate, which is an analog of aspartate, has been shown to be a substrate for adenylosuccinate synthetase from Azotobacter vinelandii. The enzymatic reaction proceeds with a kcat/Km that is approximately 30% of that for the natural substrate, aspartate. This demonstrates that the enzyme can recognize and process the analog, albeit with lower efficiency. The product of this reaction is N6-(L-1-carboxy-2-nitroethyl)-AMP. The ability of alanine-3-nitronate to act as a substrate highlights the enzyme's requirement for a negatively charged substituent with a geometry similar to a carboxylate at the beta-carbon of the amino acid substrate.

Conversely, the product of this reaction, N6-(L-1-carboxy-2-nitroethyl)-AMP, is not a substrate for the subsequent enzyme in the pathway, adenylosuccinate lyase. However, the nitronate form of this analog acts as a potent inhibitor of the lyase, suggesting that it mimics a carbanionic intermediate in the reaction mechanism. This inhibitory action underscores the concept of substrate and intermediate mimicry as a key mode of interaction.

Non-Covalent Binding Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of Alanine, 3-(nitroamino)- facilitates a range of non-covalent interactions that are fundamental to its binding with proteins and enzymes. These interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts, collectively determine the affinity and specificity of the binding.

The primary amine (-NH2) and carboxylic acid (-COOH) groups of the amino acid backbone are capable of forming strong hydrogen bonds and salt bridges with polar and charged residues in a protein's active site. The nitroamino group (-NH-NO2) introduces additional possibilities for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the nitro group).

Furthermore, the nitro group itself can participate in a specific type of non-covalent interaction known as a π-hole interaction. The nitrogen atom of the nitro group can have a positive electrostatic potential, which can interact favorably with electron-rich regions of a protein, such as the lone pairs on oxygen or sulfur atoms. These interactions can contribute significantly to the binding energy, with computational studies on similar nitro aromatic ligands suggesting interaction energies of around -5 kcal/mol.

Interactions with Nucleic Acids (DNA, RNA)

Direct experimental evidence for the interaction of Alanine, 3-(nitroamino)- with nucleic acids such as DNA and RNA is not extensively documented in the available literature. However, the fundamental principles of protein-nucleic acid interactions suggest potential modes of binding. These interactions are typically governed by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects.

The backbone of nucleic acids is negatively charged due to the phosphate (B84403) groups, creating an electrostatic potential that can attract positively charged molecules. Alanine, 3-(nitroamino)-, being a zwitterionic molecule, could orient itself to interact with the phosphate backbone.

Furthermore, the functional groups of Alanine, 3-(nitroamino)- possess the capacity for hydrogen bonding with the bases and the sugar-phosphate backbone of nucleic acids. The amino and nitroamino groups can act as hydrogen bond donors, while the carboxyl and nitro groups can serve as acceptors. These interactions are crucial for the specific recognition between proteins and nucleic acids.

While the non-polar character of the alanine radical itself suggests it would not favorably interact with the charged DNA molecule, the introduction of the polar nitroamino group could potentially alter this behavior. However, without specific studies, the nature and significance of these potential interactions remain speculative.

Interfacial Interactions with Biological Membranes

The interaction of amino acids and their derivatives with biological membranes is largely dictated by their hydrophobicity and charge distribution. Biological membranes are complex assemblies of phospholipids (B1166683), forming a bilayer with a hydrophobic core and a hydrophilic surface.

Studies on alanine have indicated that it has a weak preference for the interfacial region of a membrane, the area between the polar head groups and the nonpolar acyl chains. The introduction of a polar nitroamino group in Alanine, 3-(nitroamino)- would be expected to increase its hydrophilicity compared to alanine. This increased polarity would likely favor its interaction with the polar head groups of the phospholipids at the membrane-water interface.

The zwitterionic nature of Alanine, 3-(nitroamino)- at physiological pH would facilitate electrostatic interactions with the charged or polar head groups of membrane lipids. It could potentially form hydrogen bonds with the phosphate and ester groups of phospholipids. It is less likely that the molecule would penetrate deep into the hydrophobic core of the membrane due to the energetic penalty of moving its polar groups into a nonpolar environment. The interaction could lead to localized changes in membrane properties, but this remains to be experimentally verified.

Computational Modeling of Molecular Recognition

Computational modeling has become an indispensable tool for understanding and predicting the interactions of small molecules with biological targets. While specific computational studies focusing exclusively on Alanine, 3-(nitroamino)- are not widely reported, various established computational methodologies can be applied to investigate its molecular recognition.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Alanine, 3-(nitroamino)- in the active site of an enzyme or at the interface of a biological membrane. These simulations can provide insights into the stability of binding poses, the role of water molecules, and the specific non-covalent interactions that govern binding.

Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods that can be used to calculate the binding free energy of Alanine, 3-(nitroamino)- to a protein. These methods are particularly useful for quantitatively assessing the impact of chemical modifications, such as comparing the binding of alanine to that of Alanine, 3-(nitroamino)-.

Docking studies can predict the preferred binding orientation of Alanine, 3-(nitroamino)- within a protein's active site. This can help in generating initial hypotheses about its mechanism of action. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study enzymatic reactions involving Alanine, 3-(nitroamino)- with high accuracy, particularly for understanding transition states and reaction pathways.

Q & A

Q. What are the recommended synthetic pathways for 3-(nitroamino)-alanine, and how can purity be validated?

Synthesis typically involves nitration of alanine derivatives under controlled conditions. For example, introducing nitro groups to amino acids often employs nitrating agents (e.g., HNO3/H2SO4) or electrophilic substitution reactions. Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish nitroamino regioisomers .

Q. How does the nitroamino group influence the stability of 3-(nitroamino)-alanine under varying pH conditions?

The nitroamino group (–NHNO2) introduces pH-dependent tautomerism and potential decomposition pathways. Stability studies should include:

- Kinetic analysis : Monitor degradation rates via UV-Vis spectroscopy at pH 2–12.

- Thermodynamic studies : Use differential scanning calorimetry (DSC) to assess thermal stability.

The nitroamino group may hydrolyze to form nitrite/nitrate byproducts under alkaline conditions, requiring ion chromatography (IC) for quantification .

Q. What spectroscopic techniques are most effective for characterizing 3-(nitroamino)-alanine?

- Infrared (IR) spectroscopy : Identify N–O (1250–1350 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- NMR : ¹H NMR detects coupling between the α-proton and nitroamino group, while ¹³C NMR confirms electronic effects on adjacent carbons.

- X-ray crystallography : Resolves spatial arrangement of the nitroamino group and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of 3-(nitroamino)-alanine?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models the nitroamino group’s electron-withdrawing effects. Key steps:

Optimize geometry using a basis set (e.g., 6-311++G(d,p)).

Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Simulate reaction pathways for tautomerism (nitroamino → nitroimino) and evaluate activation energies .

Note: Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Q. What experimental and theoretical discrepancies exist in quantifying nitramine byproducts of 3-(nitroamino)-alanine?

Discrepancies arise from:

- Analytical sensitivity : Offline LC-MS may underestimate nitramines due to sample degradation, whereas online proton-transfer-reaction mass spectrometry (PTR-TOF-MS) offers real-time detection but requires calibration with authentic standards .

- Model overestimation : Computational models (e.g., MAFOR) may assume ideal reaction yields, while experimental yields are lower due to competing pathways (e.g., hydrolysis). Validate models using isotopic labeling (e.g., <sup>15</sup>N) to track nitro group transfer .

Q. How does the nitroamino group affect the compound’s role in peptide synthesis or enzyme interactions?

- Peptide incorporation : Use solid-phase synthesis with Fmoc-protected 3-(nitroamino)-alanine. Monitor steric hindrance via circular dichroism (CD) and compare with alanine-containing controls.

- Enzyme inhibition : Test nitroamino-modified peptides against proteases (e.g., trypsin) via kinetic assays (e.g., Michaelis-Menten plots). The nitro group’s electron-withdrawing nature may disrupt hydrogen bonding in active sites .

Q. What strategies resolve contradictions between computational predictions and experimental data for nitroamino group dynamics?

- Multi-method validation : Combine DFT, molecular dynamics (MD), and experimental spectroscopy.

- Error analysis : Quantify uncertainties in DFT functionals (e.g., compare B3LYP vs. M06-2X results) and experimental conditions (e.g., solvent effects).

- Collaborative benchmarking : Cross-reference with nitroamino-substituted analogs (e.g., nitroamino-tetrazoles) to identify systemic biases .

Methodological Considerations

Q. How to design experiments to study tautomerism in 3-(nitroamino)-alanine?

- Variable-temperature NMR : Track proton shifts to detect nitroamino ↔ nitroimino equilibria.

- Isotopic substitution : Synthesize <sup>15</sup>N-labeled derivatives to enhance NMR sensitivity for nitrogen environments.

- Theoretical modeling : Calculate potential energy surfaces (PES) for tautomerization pathways .

Q. What are best practices for handling 3-(nitroamino)-alanine in biological assays?

- Stability buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with antioxidants (e.g., ascorbic acid) to minimize decomposition.

- Cellular uptake studies : Employ fluorescence tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Data Interpretation Guidelines

Q. How to reconcile conflicting reports on the bioactivity of nitroamino-modified amino acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.